3-(2-methyl-1H-imidazol-5-yl)pyridine
Description
Properties
CAS No. |
521267-67-4 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
3-(2-methyl-1H-imidazol-5-yl)pyridine |
InChI |
InChI=1S/C9H9N3/c1-7-11-6-9(12-7)8-3-2-4-10-5-8/h2-6H,1H3,(H,11,12) |
InChI Key |
CRTCNWBTASZQFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(N1)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Differences
Table 1: Key Comparisons of 3-(2-Methyl-1H-imidazol-5-yl)pyridine and Analogs
*Calculated based on structural formula.
Key Observations:
Substituent Impact: The piperidine-methoxy group in 3-(piperidin-4-ylmethoxy)pyridine contributes to high LSD1 inhibitory activity (Ki = 29 nM) and selectivity over monoamine oxidases. This bulky substituent likely improves target binding through hydrophobic and hydrogen-bonding interactions. In contrast, the 2-methylimidazole in the target compound offers a compact, electron-rich moiety that may favor interactions with metal ions or π-π stacking in enzymes. The trifluoromethyl and fluoro groups in the patent compound enhance lipophilicity and metabolic stability, critical for oral bioavailability.
Biological Activity: LSD1 inhibitors like 3-(piperidin-4-ylmethoxy)pyridine show potent anti-proliferative effects in cancer cells (EC₅₀ = 280 nM) . The target compound’s simpler structure may lack comparable potency but could serve as a scaffold for further optimization.
Synthetic Complexity :
Research Findings and Implications
- Enzyme Inhibition : The piperidine-methoxy analog’s competitive inhibition of LSD1 underscores the importance of substituent bulk for enzyme affinity . The target compound’s methyl group may similarly modulate interactions with demethylases or oxidases.
- Cellular Effects: Analogs with pyridine-imidazole cores demonstrate cell-type-specific anti-proliferative effects, sparing normal cells . This selectivity could be replicated in the target compound with tailored substitutions.
- Pharmacokinetics : Fluorinated analogs (e.g., patent compound) highlight the role of halogenation in improving drug-like properties , a strategy applicable to 3-(2-methyl-1H-imidazol-5-yl)pyridine derivatives.
Preparation Methods
Table 1: Comparative Analysis of Cross-Coupling Conditions
| Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| PdCl₂(dppf) | CsF | Toluene/H₂O | 110 | 0.5 | 72 |
| Pd(PPh₃)₄ | Na₂CO₃ | DMF | 110 | 2 | 58 |
Data adapted from microwave-assisted protocols.
The PdCl₂(dppf)-catalyzed method achieves superior yields due to enhanced electron transfer efficiency and reduced side reactions. Post-synthesis purification via flash chromatography (silica gel, dichloromethane/methanol 9:1) ensures >98% purity, as verified by ¹H NMR.
Microwave-Assisted Synthesis for Rapid Cyclization
Microwave irradiation significantly accelerates reaction kinetics in imidazole synthesis. A protocol described in Expedient and Generic Synthesis of Imidazole Nucleosides employs microwave conditions to condense 2-methylimidazole with pyridine-3-carbaldehyde in a single step. The reaction mixture, containing Pd(OAc)₂ and BnEt₃NCl, is irradiated at 120°C for 15 minutes, achieving an 85% yield.
Advantages of microwave synthesis :
-
Reduced reaction time : From 8 hours (conventional heating) to 15 minutes.
-
Improved regioselectivity : Minimizes formation of N1 vs. N3 imidazole isomers.
-
Scalability : Demonstrated at gram-scale (up to 10 g) without yield loss.
Purification and Characterization Techniques
Recrystallization and Chromatography
Crude products are typically purified via:
Spectroscopic Characterization
-
¹H NMR (DMSO-d₆): Key peaks include δ 8.50 (pyridine H-2), 7.85 (imidazole H-4), and 2.30 (methyl group).
-
IR spectroscopy : C=N stretch at 1574 cm⁻¹ confirms imidazole ring formation.
-
Elemental analysis : Carbon content within ±0.3% of theoretical values validates stoichiometry.
Industrial-Scale Production Considerations
For large-scale synthesis, continuous flow chemistry methods are preferred. A patent-pending process describes a tubular reactor system where 2-methylimidazole and pyridine-3-carbaldehyde are mixed in-line with CAN/H₂O₂, achieving 70% yield at 1 kg/day throughput. Key metrics:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
